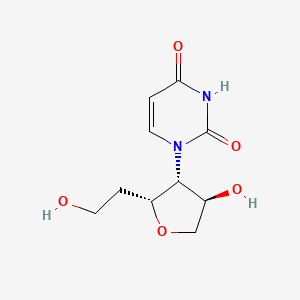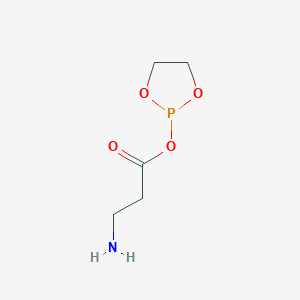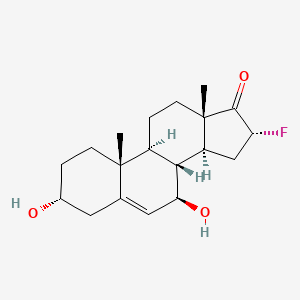
Smac peptido-mimetic 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Smac peptido-mimetic 1 is a synthetic compound designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac). Smac is a mitochondrial protein that promotes apoptosis by antagonizing inhibitor of apoptosis proteins (IAPs). This compound has been developed to enhance the apoptotic response in cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Smac peptido-mimetic 1 involves incorporating specific amino acids and chemical groups to mimic the Smac protein’s activity. One method involves the incorporation of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Smac peptido-mimetic 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Smac peptido-mimetic 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the regulation of apoptosis.
Biology: Investigated for its role in promoting apoptosis in cancer cells and its potential as a therapeutic agent.
Mecanismo De Acción
Smac peptido-mimetic 1 exerts its effects by mimicking the activity of the natural Smac protein. It binds to IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), neutralizing their anti-apoptotic effects. This binding promotes the activation of caspases, leading to apoptosis in cancer cells . Additionally, this compound can induce cytokine secretion and dendritic cell maturation, enhancing the immune response against tumors .
Comparación Con Compuestos Similares
Smac peptido-mimetic 1 is compared with other similar compounds, such as:
Birinapant: A bivalent Smac mimetic that binds to multiple IAPs and induces apoptosis in cancer cells.
GDC-0152: Another monovalent Smac mimetic with potent anti-cancer activity.
Uniqueness
This compound is unique due to its specific amino acid incorporation, which imparts favorable binding geometry and enhances its efficacy in promoting apoptosis. Its ability to induce cytokine secretion and dendritic cell maturation further distinguishes it from other Smac mimetics .
Propiedades
Número CAS |
642090-91-3 |
|---|---|
Fórmula molecular |
C20H30N4O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H30N4O3/c1-13(2)17(23-18(25)14(3)21)20(27)24-11-7-10-16(24)19(26)22-12-15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17H,7,10-12,21H2,1-3H3,(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1 |
Clave InChI |
RFCQRRDVLMEWMG-XIRDDKMYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)


![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)



![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)

